Molecular Weight Increase
The target compound exhibits an 18.7 % higher molecular weight than its direct non‑fluorinated analog ((1-(4-aminophenyl)pyrrolidin-2-yl)methanol) due to the replacement of two hydrogen atoms by fluorine [1][2]. This mass increase, while modest, influences membrane permeability, tissue distribution, and susceptibility to efflux transporters in cell‑based assays.
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 228.24 |
| Comparator Or Baseline | (1-(4-aminophenyl)pyrrolidin-2-yl)methanol: 192.26 |
| Quantified Difference | +35.98 Da (+18.7 %) |
| Conditions | Calculated from molecular formulas (C₁₁H₁₄F₂N₂O vs. C₁₁H₁₆N₂O) |
Why This Matters
Even small changes in molecular weight can shift a compound across critical thresholds for blood‑brain barrier penetration and oral bioavailability, directly impacting hit‑to‑lead progression.
- [1] Chemsrc. (1-(4-aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol. CAS 2091713-65-2. https://m.chemsrc.com/cas/2091713-65-2_1689150.html (accessed 2026-04-28). View Source
- [2] Chemsrc. 1-(4-Aminophenyl)-2-pyrrolidinemethanol. CAS 177908-38-2. https://m.chemsrc.com/cas/177908-38-2_1689149.html (accessed 2026-04-28). View Source
